molecular formula C8H12N2O B1493617 trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol CAS No. 2143233-27-4

trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol

Cat. No. B1493617
CAS RN: 2143233-27-4
M. Wt: 152.19 g/mol
InChI Key: HYQUQFJXLFQETH-HTQZYQBOSA-N
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Description

Synthesis Analysis

The synthesis of imidazole-containing compounds is a topic of ongoing research . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs .

Scientific Research Applications

Therapeutic Potential

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimicrobial Activity

Some imidazole derivatives have shown good antimicrobial potential . This suggests that “trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol” could potentially be used in the development of new antimicrobial drugs.

Anti-tubercular Activity

Imidazole derivatives have also been evaluated for anti-tubercular activity against Mycobacterium tuberculosis . This indicates that “trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol” could potentially be used in the treatment of tuberculosis.

Synthesis of Functional Molecules

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . This suggests that “trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol” could be used in the synthesis of various functional molecules.

Antitumor Activity

When adding another hydroxyl group on the phenyl of hydrazone, the activity of against MDA-MB-231, A375, and HCT116 cancer cells slightly increased . This suggests that “trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol” could potentially be used in the development of new antitumor drugs.

Drug Development

Imidazole has become an important synthon in the development of new drugs . This suggests that “trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol” could be used in the development of new drugs for various diseases.

properties

IUPAC Name

(1R,2R)-2-(2-methylimidazol-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-9-4-5-10(6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQUQFJXLFQETH-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol
Reactant of Route 2
trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol
Reactant of Route 3
trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol
Reactant of Route 4
trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol
Reactant of Route 5
trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol
Reactant of Route 6
trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol

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